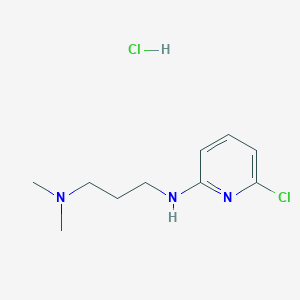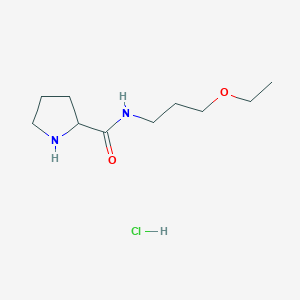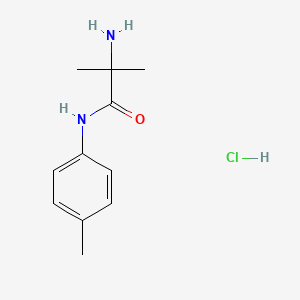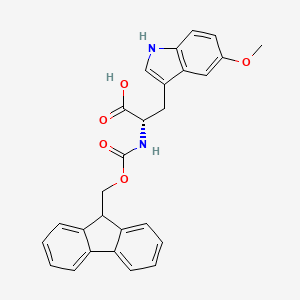
Fmoc-5-甲氧基-L-色氨酸
描述
Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is substituted with a methoxy group at the 5-position and the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis as a building block due to its stability and ease of incorporation into peptide chains .
科学研究应用
Chemistry
In chemistry, Fmoc-5-methoxy-L-tryptophan is used as a building block in the synthesis of complex peptides and proteins. Its stability and ease of incorporation make it a valuable tool in peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, Fmoc-5-methoxy-L-tryptophan is used in the development of peptide-based drugs for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and assays .
作用机制
Target of Action
Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan . It is primarily used in peptide synthesis . The primary targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-5-methoxy-L-tryptophan acts as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of Fmoc-5-methoxy-L-tryptophan’s action is the protection of amine groups during peptide synthesis . This allows for the successful formation of peptides without unwanted side reactions.
Action Environment
The action of Fmoc-5-methoxy-L-tryptophan is influenced by the presence of a base, which can remove the Fmoc group
生化分析
Biochemical Properties
Fmoc-5-methoxy-L-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds during protein synthesis. Additionally, Fmoc-5-methoxy-L-tryptophan can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli. The compound’s methoxy group enhances its stability and reactivity, making it a valuable tool in biochemical research .
Cellular Effects
Fmoc-5-methoxy-L-tryptophan affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function and behavior. For example, Fmoc-5-methoxy-L-tryptophan may modulate the activity of kinases and phosphatases, which are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Fmoc-5-methoxy-L-tryptophan involves its binding interactions with biomolecules. The Fmoc group provides a hydrophobic environment that facilitates the compound’s interaction with hydrophobic regions of proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, Fmoc-5-methoxy-L-tryptophan can influence gene expression by modulating transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of Fmoc-5-methoxy-L-tryptophan vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage effects of Fmoc-5-methoxy-L-tryptophan is essential for its safe and effective use in research .
Metabolic Pathways
Fmoc-5-methoxy-L-tryptophan is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which play a crucial role in the oxidation and detoxification of xenobiotics. Additionally, Fmoc-5-methoxy-L-tryptophan can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Fmoc-5-methoxy-L-tryptophan within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, Fmoc-5-methoxy-L-tryptophan may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
Fmoc-5-methoxy-L-tryptophan’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it interacts with local biomolecules. These interactions can affect the compound’s activity and function, contributing to its overall biochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5-methoxy-L-tryptophan typically involves the protection of the amino group of 5-methoxy-L-tryptophan with the Fmoc group. This can be achieved by reacting 5-methoxy-L-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are mild, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Fmoc-5-methoxy-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound with high purity .
化学反应分析
Types of Reactions
Fmoc-5-methoxy-L-tryptophan undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which is commonly used in SPPS.
Coupling Reactions: The amino group of Fmoc-5-methoxy-L-tryptophan can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Oxidation and Reduction: The methoxy group on the indole ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is typically used for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives where Fmoc-5-methoxy-L-tryptophan is incorporated into the peptide chain .
相似化合物的比较
Similar Compounds
Fmoc-tryptophan: Similar to Fmoc-5-methoxy-L-tryptophan but without the methoxy group on the indole ring.
Fmoc-5-hydroxy-L-tryptophan: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group at the 5-position of the indole ring in Fmoc-5-methoxy-L-tryptophan provides unique chemical properties, such as increased stability and altered reactivity compared to other tryptophan derivatives. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSXXKTXEHICBG-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


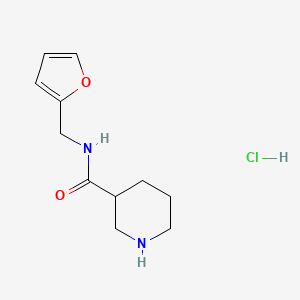
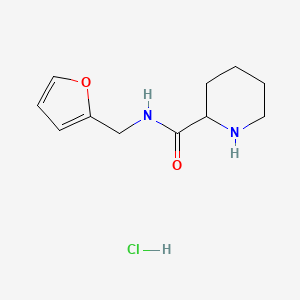
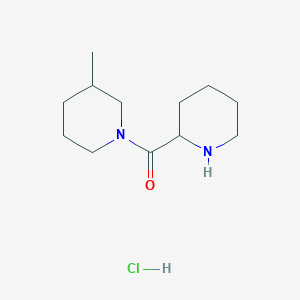
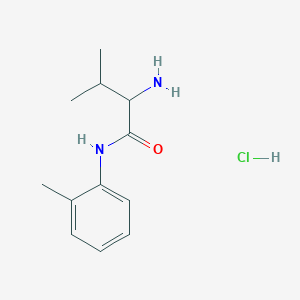
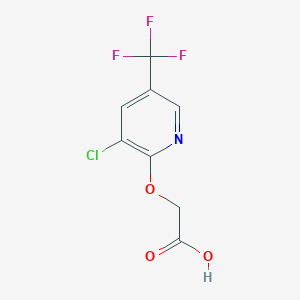
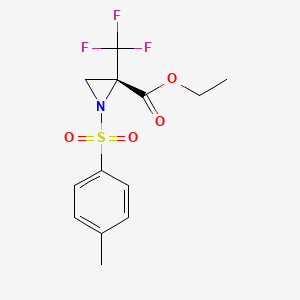
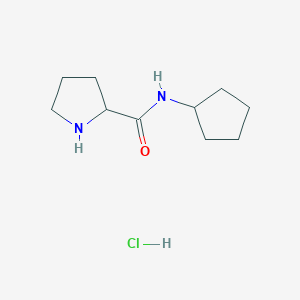

![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)

